molecular formula C23H26N2O3 B11321428 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11321428
M. Wt: 378.5 g/mol
InChI Key: ZYDFDJVCSSRHQS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a dimethylamino group, a methylphenyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and the subsequent attachment of the dimethylamino and methylphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and compounds with dimethylamino and methylphenyl groups. Examples include:

Uniqueness

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-14-6-8-17(9-7-14)19(25(4)5)13-24-23(27)22-12-20(26)18-10-15(2)16(3)11-21(18)28-22/h6-12,19H,13H2,1-5H3,(H,24,27)

InChI Key

ZYDFDJVCSSRHQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C)N(C)C

Origin of Product

United States

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